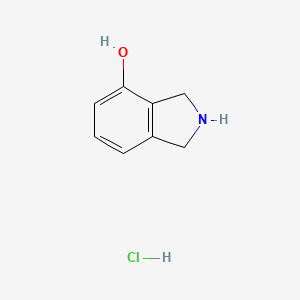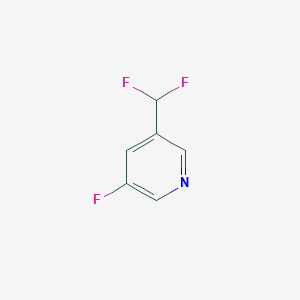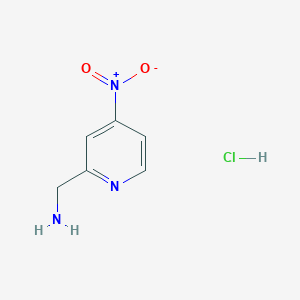![molecular formula C8H6N4O B1399142 6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile CAS No. 1375302-32-1](/img/structure/B1399142.png)
6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile
Descripción general
Descripción
Pyrrolopyrimidines are a class of heterocyclic compounds that contain a pyrimidine ring fused with a pyrrole ring . They are known to exhibit a wide range of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of pyrrolopyrimidines often involves multi-component reactions with various starting materials such as aromatic aldehydes, amino uracils, and malononitrile . The reactions are usually facilitated by catalysts .Molecular Structure Analysis
The molecular structure of pyrrolopyrimidines consists of a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused with a pyrrole ring (a five-membered ring with one nitrogen atom) .Chemical Reactions Analysis
Pyrrolopyrimidines can undergo various chemical reactions, including those catalyzed by Lewis acids .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific pyrrolopyrimidine would depend on its exact structure. For example, 4-amino-6-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a white solid .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Pyrrolopyrimidine Derivatives Synthesis : 5-Hydroxy-7-alkyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitriles and related compounds were synthesized, demonstrating the versatility of pyrrolopyrimidines in chemical synthesis (Kim & Santilli, 1969).
Biochemical Applications
- Antiviral Activity Studies : Synthesis of non-nucleoside analogs of toyocamycin and sangivamycin highlighted the antiviral activity of pyrrolo[2,3-d]pyrimidines against human cytomegalovirus and herpes simplex virus (Renau et al., 1996).
- Antibacterial Evaluation : New pyrrolo[2,3-d]pyrimidines were evaluated for antibacterial activity against various bacterial strains, showing potential as antimicrobial agents (Vazirimehr et al., 2017).
Novel Synthesis Methods
- Microwave Assisted Synthesis : A microwave-assisted method was developed for synthesizing 7-amino-3-(substituted phenyl)-5-(substituted phenyl)-[1,2,4]triazolo[4,3a] pyrimidine-6-carbonitrile derivatives, illustrating an efficient synthesis approach (Divate & Dhongade-Desai, 2014).
Pharmacological Potential
- Antitumor Activity : Synthesis of acyclic 6-Substituted Pyrrolo[2,3-D]-pyrimidine nucleoside analogs revealed their potential in inhibiting purine biosynthesis, suggesting uses in cancer treatment (Wang et al., 2010).
Antimicrobial Agents
- Synthesis as Antimicrobial Agents : A study on the synthesis of certain pyrrole derivatives as antimicrobial agents found potential applications for pyrrolo[2,3-d]pyrimidines in combating microbial infections (Mohamed et al., 2009).
Mecanismo De Acción
Target of Action
The compound “6-(Hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile” is a pyrimidine derivative . Pyrimidine derivatives have been found to exhibit promising anticancer activities by inhibiting protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound interacts with its targets, primarily protein kinases, by mimicking ATP . This interaction results in the inhibition of these kinases, thereby disrupting the signaling processes they control . This disruption can lead to the inhibition of cell growth and proliferation, which is particularly beneficial in the context of cancer treatment .
Biochemical Pathways
The compound’s action primarily affects the signaling pathways controlled by the protein kinases it inhibits . These pathways play crucial roles in cellular processes such as cell growth regulation, differentiation, migration, and metabolism . By inhibiting these kinases, the compound disrupts these pathways, potentially leading to the inhibition of cancer cell growth and proliferation .
Pharmacokinetics
The lipophilicity of a drug, ie, its affinity for a lipid environment, can influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties . A high degree of lipophilicity can allow a drug to diffuse easily into cells , potentially enhancing its bioavailability.
Result of Action
The primary result of the compound’s action is the inhibition of cell growth and proliferation . This is achieved through its inhibition of protein kinases and the subsequent disruption of the signaling pathways they control . In the context of cancer treatment, this can lead to a reduction in the growth and spread of cancer cells .
Action Environment
The environment in which the compound acts can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other substances can affect the compound’s activity . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c9-2-7-10-3-5-1-6(4-13)11-8(5)12-7/h1,3,13H,4H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPFOHNRUGHHNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC(=NC=C21)C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pentanoic acid, 5-[(3-iodobenzoyl)amino]-](/img/structure/B1399059.png)





![[3-[[4-(1,1-Dimethylethoxy)phenoxy]methyl]-3,4-dihydro-2(1H)-isoquinolinyl]-1-naphthalenylmethanone](/img/structure/B1399069.png)
acetic acid](/img/structure/B1399070.png)

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid](/img/structure/B1399075.png)



